3-Chloro-4-sulfamoylbenzoic acid
Overview
Description
3-Chloro-4-sulfamoylbenzoic acid, also known as 4-Chloro-3-sulfamoylbenzoic acid, is an organic compound with the molecular formula C7H6ClNO4S and a molecular weight of 235.64 . It is the major metabolite of tripamide, a new antihypertensive agent . It is also present as an impurity in clopamide tablets .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a sulfamoyl group, and a carboxylic acid group . The linear formula of the compound is ClC6H3(SO2NH2)CO2H .Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point of 256-258 °C . Its density is 1.6±0.1 g/cm3, and it has a boiling point of 502.4±60.0 °C at 760 mmHg .Scientific Research Applications
Structural and Spectroscopic Analysis
3-Chloro-4-sulfamoylbenzoic acid (CSBA) has been synthesized and its structure confirmed through single crystal X-ray diffraction and Hirshfeld surface analysis. The compound crystallizes in a monoclinic system, forming a two-dimensional sheet interconnected by hydrogen bonds and intermolecular interactions. Its molecular, vibrational, and electronic properties have been investigated using quantum chemical calculations. The compound also demonstrates moderate antibacterial activity against gram-positive and gram-negative bacteria (Kavitha et al., 2020).
Corrosion Inhibition
Derivatives of this compound have been tested as inhibitors for mild steel corrosion in sulfuric acid solutions. Inhibitory efficiency increases with concentration but decreases with rising temperature. The compounds act as mixed-type inhibitors and obey Langmuir adsorption isotherm. Spectroscopic analysis supports their role in forming a complex between metal and inhibitor (Sappani & Karthikeyan, 2014).
Anticonvulsant Activity
Esters of this compound have been synthesized and evaluated for anticonvulsant activity. Preliminary results indicate isopropyl 4-bromo-2-sulfamoylbenzoate, a related compound, lacks antielectroshock effects in mice (Hamor & Reavlin, 1967).
Quantum Chemical Computations and Docking Studies
Computational studies have been conducted on the this compound-based compound Furosemide. These studies include molecular docking, vibrational frequency analysis, and natural bond orbital analysis, supporting its potential anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2022).
Chromatographic Analysis
A chromatographic-densitometric method has been developed for determining impurities like this compound in pharmaceutical tablets, ensuring the purity and safety of pharmaceutical products (Hubicka, Krzek, & Stankiewicz, 2009).
Coordination Polymers
Coordination polymers based on multifunctional ligand 2,4-dichloro-5-sulfamoylbenzoic acid, a structurally related compound, have been synthesized. These polymers display diverse structures and have potential applications in material science (Zhao et al., 2013).
Synthesis and Antiviral Activity
This compound derivatives have been synthesized and evaluated for their antiviral activity. Some derivatives show significant anti-viral effects against tobacco mosaic virus, indicating potential pharmaceutical applications (Naidu et al., 2012).
Pharmaceutical Analysis
High-performance liquid chromatography has been used to determine diuretics like Furosemide, a derivative of this compound, in pharmaceuticals and human urine. This method is vital for ensuring the correct dosage and monitoring drug metabolism (Barroso et al., 1996).
Aromatic Nucleophilic Substitution Studies
Studies on aromatic nucleophilic substitution involving compounds like this compound provide insights into reaction mechanisms and potential synthetic pathways for developing new compounds (HasegawaYoshinori, 1983).
Mechanism of Action
While specific information on the mechanism of action of 3-Chloro-4-sulfamoylbenzoic acid is not available, sulfonamides, a class of compounds to which this compound belongs, are known to exhibit a range of pharmacological activities. They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it is a major metabolite of tripamide , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in blood pressure regulation.
Cellular Effects
As a metabolite of tripamide, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a metabolite of tripamide, it may be involved in the metabolic pathways related to blood pressure regulation .
Properties
IUPAC Name |
3-chloro-4-sulfamoylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOISTTGQLIPIHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281944 | |
Record name | 4-(Aminosulfonyl)-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34263-53-1 | |
Record name | 4-(Aminosulfonyl)-3-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34263-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminosulfonyl)-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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